molecular formula C3H7ClFN B119505 3-fluoroazetidine Hydrochloride CAS No. 617718-46-4

3-fluoroazetidine Hydrochloride

Cat. No. B119505
M. Wt: 111.54 g/mol
InChI Key: PXFUWRWCKSLCLS-UHFFFAOYSA-N
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Description

3-Fluoroazetidine hydrochloride is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is also used in the preparation of fluorinated lysine derivatives as dipeptidyl peptidase IV inhibitors .


Molecular Structure Analysis

The molecular formula of 3-fluoroazetidine hydrochloride is C3H7ClFN . The average mass is 111.546 Da and the monoisotopic mass is 111.025108 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-fluoroazetidine hydrochloride are as follows :

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Synthetic Pathways and Medicinal Chemistry Applications : 3-fluoroazetidine hydrochloride has been utilized in the synthesis of novel cyclic fluorinated beta-amino acids, such as 1-Boc-3-fluoroazetidine-3-carboxylic acid. This compound shows potential as a building block in medicinal chemistry due to its unique structural and chemical properties (Van Hende et al., 2009).

Chemical Structure and Interactions

  • Molecular Structure and Interaction Studies : Research has explored the molecular structure and interactions of 3-fluoroazetidinium hydrochloride. X-ray diffraction analysis and DFT calculations reveal that the conformations of these molecules are significantly influenced by the through-space C–F⋯N+ interaction, providing insights into their chemical behavior (Gooseman et al., 2006).

Biochemical and Pharmacological Applications

  • Pharmacological Research : Azetidine-based inhibitors, including 3-fluoroazetidines, have been studied for their inhibitory effects on dipeptidyl peptidase IV (DPP IV). These studies have contributed to understanding the structure-activity relationships of these compounds, highlighting their potential in pharmacological applications (Ferraris et al., 2007).
  • Peptide Scaffolds and Iminosugars : Research has also been conducted on the synthesis of 3-fluoroazetidinecarboxylic acids and their use as peptide scaffolds. One study found that a trans,trans-2,4-Dihydroxy-3-fluoroazetidine, an iminosugar, inhibits the growth of pancreatic cancer cells, demonstrating the potential of 3-fluoroazetidine derivatives in cancer research (Liu et al., 2015).

Safety And Hazards

3-Fluoroazetidine hydrochloride is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-fluoroazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6FN.ClH/c4-3-1-5-2-3;/h3,5H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFUWRWCKSLCLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40435852
Record name 3-fluoroazetidine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoroazetidine Hydrochloride

CAS RN

617718-46-4
Record name 3-fluoroazetidine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoroazetidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-fluoroazetidine Hydrochloride
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3-fluoroazetidine Hydrochloride

Citations

For This Compound
25
Citations
S Ikeda, Y Kajita, M Miyamoto, K Matsumiya… - European Journal of …, 2022 - Elsevier
Cholesterol 24-hydroxylase (CH24H, CYP46A1) is a cytochrome P450 family enzyme that maintains the homeostasis of brain cholesterol. Soticlestat, a potent and selective CH24H …
Number of citations: 1 www.sciencedirect.com
B Wenzel, J Liu, S Dukic-Stefanovic… - Bioorganic …, 2019 - Elsevier
… In a sealed flask compound 14 [28] (0.26 g, 0.55 mmol, 1.0 eq.) was diluted in anhydrous toluene (20 mL) and 3-fluoroazetidine hydrochloride (91 mg, 0.82 mmol, 1.5 eq.), palladium(II) …
Number of citations: 15 www.sciencedirect.com
GP Li, SQ Lu, X Chen, WQ Liao… - … –A European Journal, 2019 - Wiley Online Library
… ] 3 [SnCl 6 ]Cl was synthesized by slow evaporation of a HCl solution (33 wt % in water, 50 mL), which contained SnCl 2 ⋅2 H 2 O (2.26 g, 10 mmol) and 3-fluoroazetidine hydrochloride …
Y Hattori, K Aoyama, J Maeda, N Arimura… - Journal of medicinal …, 2019 - ACS Publications
Monoacylglycerol lipase (MAGL) is a cytosolic serine hydrolase involved in endocannabinoid and inflammatory signaling. Positron-emission tomography (PET) imaging of MAGL serves …
Number of citations: 27 pubs.acs.org
T Dimitrov, C Anli, AA Moschopoulou… - European Journal of …, 2022 - Elsevier
… 1.96 mmol) and 376 mg EDC HCl (1.96 mmol) were successively added at ambient temperature to a suspension of 466 mg 58 (1.71 mmol) and 238 mg 3-fluoroazetidine hydrochloride (…
Number of citations: 5 www.sciencedirect.com
J Jia, L Yi, Z **a, M Yang, D Qiu, Z Zhao… - Bioorganic & Medicinal …, 2023 - Elsevier
… (1) LiOH (aq, 4 M), MeOH/THF, 40 ℃, 12 h; (2) HATU, DIPEA, DMF, 2-fluoroethan-1-amine hydrochloride or 3-fluoroazetidine hydrochloride, rt, 24 h; g. 2-bromoethanol, t-BuOK, DMF, …
Number of citations: 2 www.sciencedirect.com
M Wei, X Peng, L **ng, Y Dai, R Huang, M Geng… - European Journal of …, 2018 - Elsevier
Starting from the phase II clinical FGFR inhibitor lucitanib (2), we conducted a medicinal chemistry approach by opening the central quinoline skeleton coupled with a scaffold hop** …
Number of citations: 28 www.sciencedirect.com
S Matsuda, Y Hattori, K Matsumiya… - Journal of Medicinal …, 2021 - ACS Publications
Histone methylation is associated with the pathophysiology of neurodevelopmental disorders. Lysine-specific demethylase 1 (LSD1) catalyzes histone demethylation in a flavin adenine …
Number of citations: 2 pubs.acs.org
CP Chang, CH Wu, JS Song, MC Chou… - Journal of Medicinal …, 2013 - ACS Publications
After extensive synthetic efforts, we found that many structurally diverse bioisosteres could be generated via derivatizing the C-4 alkyl chain on the pyrazole ring of compound 3 (B/P = 1/…
Number of citations: 44 pubs.acs.org
AM Palmer, S Chrismann, G Münch, C Brehm… - Bioorganic & medicinal …, 2009 - Elsevier
Asymmetric and symmetric spiro(imidazo[1,2-a]pyrano[2,3-c]pyridine-9-indenes) were prepared using a synthetic approach that comprised a cross-metathesis reaction and an acid-…
Number of citations: 29 www.sciencedirect.com

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